molecular formula C15H17N3O2 B7646135 2-Phenyl-6-(pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one

2-Phenyl-6-(pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one

Cat. No.: B7646135
M. Wt: 271.31 g/mol
InChI Key: QMZAMSQBDPDRSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-6-(pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core with phenyl and pyrrolidine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6-(pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Pyrrolidine Moiety: The pyrrolidine group can be attached through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the pyridazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Halogenated derivatives and various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Phenyl-6-(pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one is not fully elucidated but may involve:

    Molecular Targets: Potential targets include enzymes such as kinases or proteases, which are involved in various cellular processes.

    Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,5-dihydropyridazin-3-one: Lacks the pyrrolidine moiety, which may affect its biological activity.

    6-(Pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one: Lacks the phenyl group, potentially altering its chemical properties and reactivity.

    2-Phenyl-6-(morpholine-1-carbonyl)-4,5-dihydropyridazin-3-one: Contains a morpholine ring instead of pyrrolidine, which may influence its pharmacokinetic properties.

Uniqueness

2-Phenyl-6-(pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one is unique due to the combination of its structural features, which may confer specific biological activities and chemical reactivity not observed in similar compounds

Properties

IUPAC Name

2-phenyl-6-(pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-14-9-8-13(15(20)17-10-4-5-11-17)16-18(14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZAMSQBDPDRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NN(C(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.